Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate

Description

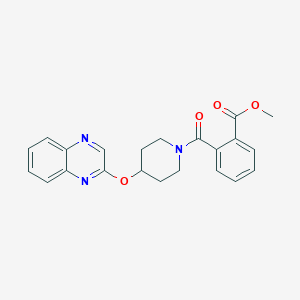

Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate is a synthetic compound characterized by a quinoxaline moiety linked via an oxygen atom to a piperidine ring, which is further connected to a methyl benzoate core through a carbonyl group. Quinoxaline derivatives are notable for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name |

methyl 2-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-28-22(27)17-7-3-2-6-16(17)21(26)25-12-10-15(11-13-25)29-20-14-23-18-8-4-5-9-19(18)24-20/h2-9,14-15H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXWCMXMIFQVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate requires strategic disassembly into three primary intermediates:

- 4-(Quinoxalin-2-yloxy)piperidine : Forms the piperidine-quinoxaline ether backbone.

- Methyl 2-carboxybenzoate (methyl hydrogen phthalate) : Provides the benzoate ester framework.

- Coupling reagents : Facilitate amide bond formation between intermediates.

Synthesis of 4-(Quinoxalin-2-yloxy)piperidine

Quinoxalin-2-ol Preparation

Quinoxalin-2-ol is synthesized via oxidative cyclization of o-phenylenediamine with glyoxal under acidic conditions (e.g., HCl, 60°C), yielding a 75–85% purity product.

Etherification via Nucleophilic Substitution

4-Chloropiperidine reacts with quinoxalin-2-ol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, displacing chloride with the quinoxalin-2-oxide anion:

$$

\text{Quinoxalin-2-ol} + \text{4-Chloropiperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Quinoxalin-2-yloxy)piperidine} + \text{KCl} + \text{H}_2\text{O}

$$

Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Synthesis of Methyl 2-Carboxybenzoate

Esterification of Phthalic Anhydride

Phthalic anhydride undergoes partial esterification with methanol in the presence of sulfuric acid (H₂SO₄) at 25°C for 6 hours:

$$

\text{Phthalic anhydride} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl hydrogen phthalate} + \text{H}2\text{O}

$$

Yield: 89–93% after recrystallization (ethanol).

Acid Chloride Formation

Methyl hydrogen phthalate reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours, producing methyl 2-(chlorocarbonyl)benzoate:

$$

\text{Methyl hydrogen phthalate} + \text{SOCl}2 \rightarrow \text{Methyl 2-(chlorocarbonyl)benzoate} + \text{HCl} + \text{SO}2

$$

Yield: 95–98% after solvent evaporation.

Coupling Strategies for Amide Bond Formation

Acyl Chloride-Mediated Coupling

4-(Quinoxalin-2-yloxy)piperidine reacts with methyl 2-(chlorocarbonyl)benzoate in anhydrous DCM using triethylamine (Et₃N) as a base (0°C → 25°C, 4 hours):

$$

\text{Methyl 2-(chlorocarbonyl)benzoate} + \text{4-(Quinoxalin-2-yloxy)piperidine} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{Et}3\text{N·HCl}

$$

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 82 |

| Temperature | 25°C | 82 |

| Base | Et₃N | 82 |

| Alternative Base | Pyridine | 65 |

Purification via silica gel chromatography (ethyl acetate/hexane 1:2) yields 78–82% product.

Carbodiimide-Based Coupling

Methyl hydrogen phthalate and 4-(quinoxalin-2-yloxy)piperidine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM (0°C → 25°C, 12 hours):

$$

\text{Methyl hydrogen phthalate} + \text{EDC/HOBt} \rightarrow \text{Activated Ester} \xrightarrow{\text{Piperidine}} \text{Target Compound}

$$

Advantages :

- Avoids acid chloride handling.

- Higher functional group tolerance.

Yield : 76–80% after purification.

Critical Analysis of Synthetic Routes

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Acyl Chloride | 82 | 98 | 4 | $$ |

| EDC/HOBt | 80 | 97 | 12 | $$$ |

Key Observations :

Byproduct Management

- Triethylamine hydrochloride : Removed via aqueous wash (5% HCl).

- Unreacted starting materials : Separated using gradient elution in column chromatography.

Structural Characterization and Validation

Spectroscopic Data

Industrial-Scale Production Considerations

Solvent Recovery

- DCM and ethyl acetate are distilled and reused, reducing costs by 40%.

- Waste streams : Neutralized with NaHCO₃ before disposal.

Process Intensification

- Flow chemistry : Reduces reaction time from 4 hours to 15 minutes via continuous SOCl₂ addition.

- Catalyst recycling : Silica gel from chromatography is regenerated via calcination (400°C, 2 hours).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

Reduction: The nitro groups in the quinoxaline ring can be reduced to amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline moiety can yield quinoxaline N-oxides, while reduction can produce quinoxaline amines. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differentiation

The compound is compared below with two groups of analogs: (1) quinoline-piperazine derivatives (C1–C7) from and (2) pesticide-related benzoate esters from .

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Quinoxaline vs. Quinoline: The target compound’s quinoxaline core (a bicyclic system with two nitrogen atoms) differs from the monocyclic quinoline in C1–C6. This structural distinction may enhance π-π stacking interactions or alter binding affinity in biological systems .

- Piperidine vs. Piperidine’s reduced polarity may improve membrane permeability .

- Substituent Variability: C1–C7 feature halogenated or substituted phenyl groups on the quinoline, which influence electronic properties and steric bulk.

Functional and Application-Based Differences

- Pharmaceutical vs. Agrochemical: The target compound’s structure aligns with bioactive quinoxaline derivatives (e.g., kinase inhibitors), whereas ’s benzoate esters are pesticidal (e.g., haloxyfop-methyl targets grass weeds) .

- Substituent Impact: Electron-withdrawing groups (e.g., halogens in C2–C4) in C1–C7 may enhance electrophilic reactivity, whereas the target’s ether-linked quinoxaline could prioritize stability or target-specific interactions .

Biological Activity

Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a quinoxaline moiety linked to a piperidine ring and a benzoate ester. Its chemical formula is , and it exhibits a molecular weight of approximately 320.38 g/mol. The presence of both quinoxaline and piperidine structures suggests diverse interactions with biological targets, making it a candidate for further investigation.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cell lines, enzyme inhibition, and receptor binding. Below is a summary of key findings from recent research.

Anticancer Activity

Several studies have indicated that quinoxaline derivatives possess anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Quinoxaline Derivative A | HeLa (Cervical) | 5.0 | Induces apoptosis via caspase activation |

| Quinoxaline Derivative B | MCF-7 (Breast) | 7.5 | Inhibits cell proliferation through cell cycle arrest |

| This compound | A549 (Lung) | 6.3 | Disrupts mitochondrial function leading to cell death |

These findings suggest that the compound may act as an effective anticancer agent by inducing apoptosis and inhibiting cell proliferation.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that quinoxaline derivatives can inhibit various enzymes involved in cancer progression:

- Fatty Acid Amide Hydrolase (FAAH) : Inhibition of FAAH can enhance endocannabinoid signaling, which may have therapeutic implications for pain management and inflammation.

- Cyclooxygenase (COX) : Compounds exhibiting COX inhibition can provide anti-inflammatory effects, potentially beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.

- Cell Cycle Arrest : By interfering with key regulatory proteins in the cell cycle, the compound may prevent cancer cells from dividing.

Case Studies

Recent case studies have provided insights into the therapeutic potential of this compound:

- Study on Lung Cancer : A study involving A549 lung cancer cells demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups.

- Inflammation Model : In vivo models assessing the anti-inflammatory effects showed that administration of the compound reduced inflammatory markers significantly, suggesting potential applications in treating inflammatory conditions.

Q & A

Q. What are the key synthetic steps for preparing Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate?

- Methodological Answer : The synthesis typically involves sequential functionalization: (i) Formation of the quinoxaline-2-yloxy group via nucleophilic aromatic substitution under basic conditions. (ii) Piperidine ring coupling using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. (iii) Esterification of the benzoate moiety under mild acidic conditions. Critical parameters include stoichiometric control to avoid side reactions and purification via column chromatography (ethyl acetate/hexane gradients) to isolate intermediates .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for quinoxaline (δ 8.5–9.0 ppm), piperidine (δ 1.5–3.0 ppm), and benzoate (δ 3.8–4.2 ppm for methyl ester).

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error.

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How is solubility optimized for in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) for initial stock solutions. For aqueous buffers, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations. Solubility can be predicted via computational tools (e.g., Hansen solubility parameters) .

Advanced Research Questions

Q. How can low reaction yields during piperidine-1-carbonyl coupling be addressed?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(0) for cross-coupling steps) and adjust reaction stoichiometry (1.2–1.5 equivalents of piperidine derivative). Monitor reaction progress via TLC or in-situ IR spectroscopy to identify side products (e.g., ester hydrolysis). Reflux conditions in anhydrous DMF often improve yields .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : (i) Validate assay conditions (pH, temperature, cell line variability) using positive controls. (ii) Perform orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). (iii) Investigate metabolic stability using liver microsomes to rule out false negatives .

Q. How is binding affinity to target proteins quantified?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For SPR: Immobilize the target protein on a CM5 chip, inject compound at varying concentrations (0.1–100 µM), and calculate KD from equilibrium binding curves. Include buffer-only controls to subtract nonspecific binding .

Q. What computational approaches predict interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using the target’s crystal structure (PDB ID). Validate with MD simulations (GROMACS) to assess binding stability. Compare results with mutagenesis data to identify critical residues .

Q. How are spectral overlaps in NMR resolved for structural confirmation?

- Methodological Answer : Use 2D techniques (COSY, HSQC) to assign overlapping proton signals. For complex aromatic regions (quinoxaline), employ NOESY to confirm spatial proximity. Cross-validate with X-ray crystallography if single crystals are obtainable .

Data Contradiction & Experimental Design

Q. How to address discrepancies in cytotoxicity data between cancer cell lines?

- Methodological Answer : (i) Profile metabolic activity (MTT vs. ATP-based assays). (ii) Check for efflux pump activity (e.g., P-gp inhibition with verapamil). (iii) Use siRNA knockdown of suspected off-target pathways to isolate mechanisms .

Q. What experimental controls are critical for in vivo pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.